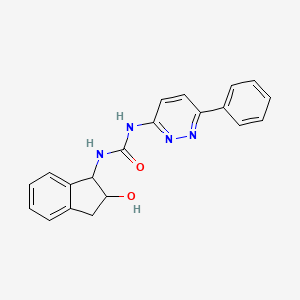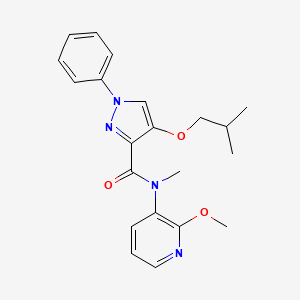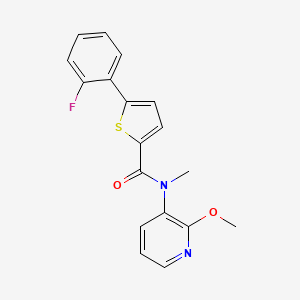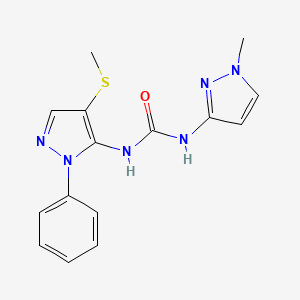
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea, also known as PHPS1, is a small molecule inhibitor that has shown potential in scientific research for its ability to selectively inhibit the activity of the protein phosphatase PHLPP1. This protein is known to play a role in the regulation of various cellular processes, including cell growth, differentiation, and survival. Inhibition of PHLPP1 has been shown to have potential therapeutic benefits in various disease states, including cancer, diabetes, and cardiovascular disease.
Wirkmechanismus
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea selectively inhibits the activity of the protein phosphatase PHLPP1 by binding to a specific site on the protein. This inhibition leads to the activation of various signaling pathways involved in cell growth, differentiation, and survival. The specific mechanism of action of this compound is still being studied, but it is believed to involve the regulation of various downstream targets of PHLPP1.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea in scientific research include its selectivity for PHLPP1 and its potential therapeutic applications in various disease states. The limitations of using this compound in scientific research include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea. These include further studies to understand its mechanism of action, studies to optimize its therapeutic potential in various disease states, and studies to develop more selective inhibitors of PHLPP1. Additionally, studies to evaluate the potential side effects and toxicity of this compound will be important for its potential clinical use.
Synthesemethoden
The synthesis of 1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea involves a multi-step process that includes the reaction of 2-hydroxy-1-indanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 6-bromo-3-phenylpyridazine to form the desired product, this compound. The synthesis of this compound has been reported in several publications, including a 2010 article in the Journal of Medicinal Chemistry.
Wissenschaftliche Forschungsanwendungen
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea has been shown to have potential therapeutic applications in various disease states, including cancer, diabetes, and cardiovascular disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In diabetes research, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models. In cardiovascular research, this compound has been shown to protect against heart failure and reduce inflammation in the heart.
Eigenschaften
IUPAC Name |
1-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(6-phenylpyridazin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c25-17-12-14-8-4-5-9-15(14)19(17)22-20(26)21-18-11-10-16(23-24-18)13-6-2-1-3-7-13/h1-11,17,19,25H,12H2,(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPWIDFBKHISOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)NC3=NN=C(C=C3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B7663662.png)
![4-bromo-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]thiophene-2-carboxamide](/img/structure/B7663668.png)
![(2R)-1-[2-(2-phenylethyl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663676.png)

![4-bromo-N-[[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-2-fluoroaniline](/img/structure/B7663687.png)
![(2R)-1-[2-(furan-3-yl)-1,3-thiazole-4-carbonyl]piperidine-2-carboxylic acid](/img/structure/B7663692.png)

![4-[(2-Cyclopropyl-1,3-thiazole-4-carbonyl)amino]benzoic acid](/img/structure/B7663722.png)



![3-ethyl-5-[[1-(3-fluorophenyl)imidazol-2-yl]sulfonylmethyl]-1H-1,2,4-triazole](/img/structure/B7663750.png)
![1-(2,2-Dimethoxyethyl)-4-[(1-methylimidazol-2-yl)methyl]piperazine](/img/structure/B7663765.png)
![2-Pyridin-2-yl-1-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]ethanone](/img/structure/B7663766.png)
